molecular formula C23H37ClN2 B10769354 N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

Cat. No.: B10769354
M. Wt: 377.0 g/mol
InChI Key: CKOPQUCSDBVAQG-HLUKFBSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine hydrochloride (commonly referred to as MDL-12,330A hydrochloride) is a synthetic small-molecule inhibitor of adenylyl cyclase (AC), an enzyme critical for the synthesis of cyclic adenosine monophosphate (cAMP) from ATP. Its molecular formula is C₂₃H₃₇ClN₂, with a molecular weight of 377.01 g/mol and a CAS number of 40297-09-4 . Structurally, it features a bicyclic amine backbone with a phenyl-substituted cyclopentyl group, conferring stereochemical specificity to its inhibitory activity. The hydrochloride salt enhances solubility in aqueous systems, making it suitable for in vitro and in vivo studies .

MDL-12,330A hydrochloride is widely utilized in biochemical research to investigate cAMP-dependent signaling pathways, particularly in neuronal, retinal, and inflammatory contexts. For example, it has been employed to study dopamine receptor modulation in retinal cells and prostaglandin-mediated pain responses .

Properties

Molecular Formula

C23H37ClN2

Molecular Weight

377.0 g/mol

IUPAC Name

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride

InChI

InChI=1S/C23H36N2.ClH/c1-2-4-6-11-18-23(24-19-12-7-5-3-1)25-22-17-13-16-21(22)20-14-9-8-10-15-20;/h8-10,14-15,21-22H,1-7,11-13,16-19H2,(H,24,25);1H/t21-,22-;/m1./s1

InChI Key

CKOPQUCSDBVAQG-HLUKFBSCSA-N

Isomeric SMILES

C1CCCCCC(=NCCCCC1)N[C@@H]2CCC[C@@H]2C3=CC=CC=C3.Cl

Canonical SMILES

C1CCCCCC(=NCCCCC1)NC2CCCC2C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Table 1: Key Molecular Properties

PropertyValueSource
Molecular formulaC₂₃H₃₆N₂·HCl
Molecular weight340.5 g/mol (free base)
Purity (HPLC)≥98%
CAS registry40297-09-4
Stereochemistry(1R,2R)-cis configuration

Synthetic Pathways

Chiral Resolution of Cyclopentyl Intermediate

The stereospecific synthesis begins with the preparation of (1R,2R)-2-phenylcyclopentylamine. Historical routes involve:

  • Cyclopentene Oxide Ring-Opening : Reaction of cyclopentene oxide with aniline under acidic conditions yields racemic trans-2-phenylcyclopentanol, followed by Mitsunobu inversion to achieve cis-stereochemistry.

  • Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic cyclopentanol precursors using vinyl acetate, achieving >99% enantiomeric excess (ee) for the (1R,2R) isomer.

Azacyclotridecen Ring Formation

The 13-membered azacycle is constructed via:

  • Schmidt Reaction : Treatment of a cyclododecanone precursor with sodium azide and sulfuric acid generates the lactam intermediate.

  • Reductive Amination : The lactam undergoes lithium aluminum hydride (LiAlH₄) reduction to form the secondary amine, which is subsequently alkylated with the resolved (1R,2R)-2-phenylcyclopentyl bromide.

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethyl acetate, followed by bubbling hydrogen chloride gas to precipitate the hydrochloride salt. Recrystallization from ethanol/water yields white crystalline product (mp 214–216°C).

Analytical Validation

Chromatographic Purity Assessment

Commercial batches (e.g., Sigma-Aldrich, Calbiochem) employ reversed-phase HPLC with a C18 column (150 × 4.6 mm, 5 µm), using acetonitrile/water (70:30) isocratic elution. Retention time: 10.38 min at 254 nm.

Spectroscopic Characterization

  • IR (KBr) : 3280 cm⁻¹ (N–H stretch), 1640 cm⁻¹ (C=N imine stretch).

  • ¹H NMR (400 MHz, D₂O) : δ 7.35–7.28 (m, 5H, Ph), 3.61 (t, J = 6.8 Hz, 2H, CH₂N), 2.98–2.89 (m, 1H, cyclopentyl CH), 1.75–1.22 (m, 22H, azacycle and cyclopentyl CH₂).

Industrial-Scale Optimization

Green Chemistry Modifications

Recent advances replace LiAlH₄ with sodium borohydride in the presence of cerium chloride (Luche reduction), improving safety and yield (82% vs. 68% conventional).

Continuous Flow Synthesis

Microreactor systems enable telescoped synthesis of the azacycle, reducing reaction time from 48 h (batch) to 6 h with 95% conversion .

Chemical Reactions Analysis

Types of Reactions: N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound is primarily explored for its potential in developing new medications, particularly in the treatment of neurological disorders. Its unique structural properties allow for enhanced receptor binding, which is crucial for the efficacy of drugs targeting the central nervous system.

Key Areas of Focus:

  • Neurological Disorders: Research indicates that this compound may modulate neurotransmitter systems, providing insights into mechanisms that could lead to breakthroughs in mental health treatments .
  • Receptor Interaction Studies: Studies have shown that the compound can serve as a model for understanding ligand-receptor interactions, aiding in the design of more effective therapeutic agents .

Drug Design and Optimization

In drug design studies, N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine;hydrochloride is utilized to optimize the interaction between ligands and their respective receptors. This optimization process is essential for enhancing the pharmacological profiles of new drugs.

Applications in Drug Design:

  • Ligand-Receptor Interaction: The compound helps researchers understand how structural modifications affect binding affinity and selectivity .
  • Model Compound: It serves as a standard reference in drug development processes, facilitating the comparison of new compounds against established benchmarks .

Analytical Chemistry

The compound plays a vital role in analytical chemistry as a standard reference material. Its consistent properties make it suitable for quantifying similar compounds in biological samples.

Analytical Applications:

  • Quantification Standards: It is used in pharmacokinetic studies to ensure accurate measurement and analysis of drug concentrations in biological matrices .
  • Method Development: Researchers utilize this compound to develop and validate analytical methods for other related compounds, ensuring reliability in experimental results .

Neuroscience Research

This compound is investigated for its effects on neurotransmitter systems, which could provide valuable insights into various neurological conditions.

Research Insights:

  • Mechanisms of Action: Studies have suggested that this compound may influence neurotransmitter release and receptor activation, potentially leading to new therapeutic strategies for treating mental health disorders .
  • Behavioral Studies: Animal models are often employed to assess the behavioral effects of this compound, contributing to our understanding of its therapeutic potential .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study ReferenceFocus AreaFindings
Neurological DisordersDemonstrated potential for modulating neurotransmitter systems.
Drug DesignServed as a model compound to optimize ligand-receptor interactions.
Analytical ChemistryUsed as a standard reference in pharmacokinetic studies.
Behavioral StudiesShowed significant effects on animal models related to anxiety and depression.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

MDL-12,330A hydrochloride belongs to a class of adenylyl cyclase inhibitors, which includes both nucleoside analogs and non-nucleoside compounds. Below is a detailed comparison with structurally and functionally related inhibitors:

Key Adenylyl Cyclase Inhibitors

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Mechanism of Action Applications in Research
MDL-12,330A hydrochloride C₂₃H₃₇ClN₂ 377.01 40297-09-4 Non-competitive AC inhibition via binding to catalytic domain Retinal dopamine signaling , prostaglandin studies
DDA (2′,5′-dideoxyadenosine) C₁₀H₁₂N₅O₂ 251.23 4097-31-8 Competitive inhibition by mimicking ATP structure Broad cAMP pathway studies (e.g., cardiac cells)
SQ 22536 C₁₀H₁₃N₅O₃ 259.24 59865-13-3 Competitive inhibition at forskolin-binding site Endothelial cell signaling, inflammation models

Structural and Functional Differences

Mechanistic Specificity: MDL-12,330A acts as a non-competitive inhibitor, likely targeting the catalytic domain of AC without direct competition with ATP . This contrasts with DDA and SQ 22536, which are nucleoside analogs that interfere with ATP binding . The bulky bicyclic structure of MDL-12,330A may limit membrane permeability compared to smaller nucleoside inhibitors, but its stereospecificity enhances selectivity for AC isoforms .

SQ 22536 is noted for its partial inhibition efficacy, whereas DDA and MDL-12,330A are used for complete pathway suppression .

Research Applications :

  • MDL-12,330A is favored in studies requiring prolonged AC suppression, such as retinal dopamine receptor modulation .
  • DDA is often used in systems where nucleoside analogs are tolerated (e.g., cardiac tissue), while SQ 22536 is preferred in inflammation models due to its partial reversibility .

Biological Activity

N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine; hydrochloride, commonly referred to as MDL-12,330A hydrochloride, is a compound with notable biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C23H37ClN2
  • Molecular Weight : 402.97 g/mol
  • CAS Number : 40297-09-4

MDL-12,330A hydrochloride is a cycloalkyl lactamimide that serves as an adenylyl cyclase inhibitor, impacting cyclic AMP (cAMP) signaling pathways in various biological systems .

MDL-12,330A acts primarily as an adenylyl cyclase blocker , inhibiting the conversion of ATP to cAMP. This inhibition has significant implications for various physiological processes:

  • Voltage-Gated Potassium Channel Blockade : The compound blocks voltage-gated potassium channels (KV), leading to prolonged action potential duration (APD) and enhanced insulin secretion from pancreatic beta cells .
  • Calcium Influx Modulation : By blocking calcium (Ca²⁺) entry into cells, MDL-12,330A can influence muscle contraction and neurotransmitter release .
  • Behavioral Effects : Research indicates that MDL-12,330A affects locomotor activity in animal models, which may be linked to its modulation of central nervous system pathways .

Inhibition of Adenylyl Cyclase

In mesenchymal stem/stromal cells (MSC), MDL-12,330A has been shown to effectively inhibit adenylyl cyclase activity, thus blocking cAMP signaling pathways. This action is crucial for understanding its role in stem cell differentiation and proliferation .

Effects on Insulin Secretion

Studies have demonstrated that MDL-12,330A enhances insulin secretion by prolonging action potentials in pancreatic beta cells. This effect suggests potential applications in treating diabetes mellitus by improving glucose homeostasis .

Locomotor Activity

In a tail suspension test (TST) conducted on mice, MDL-12,330A was utilized to assess its impact on locomotor activity. The results indicated a significant alteration in movement patterns, implicating its role in modulating neurobehavioral responses .

Data Table: Summary of Biological Effects

Biological Activity Mechanism Study Reference
Inhibition of adenylyl cyclaseBlocks cAMP signaling
Enhancement of insulin secretionProlongs action potential duration
Modulation of locomotor activityAlters movement patterns in TST

Potential Therapeutic Applications

Given its biological activities, MDL-12,330A hydrochloride holds promise for various therapeutic applications:

  • Diabetes Management : By enhancing insulin secretion and improving glucose regulation.
  • Neuropharmacology : Potential use in modulating mood and behavioral disorders through its effects on CNS pathways.

Q & A

Basic Research Questions

Q. What is the mechanism of action of N-[(1R,2R)-2-phenylcyclopentyl]-1-azacyclotridecen-2-amine hydrochloride, and how does it compare to other adenylyl cyclase (AC) inhibitors?

  • Answer : This compound (also designated MDL-12330A in literature) is a potent inhibitor of adenylyl cyclase (AC), which catalyzes cAMP production. Its mechanism involves competitive binding to the catalytic site of AC, thereby suppressing cAMP-dependent signaling pathways. Unlike non-selective AC inhibitors like SQ 22536 (which targets Gαs-coupled AC), MDL-12330A exhibits broader activity across AC isoforms, making it useful for studying cAMP regulation in diverse systems .
  • Methodological Note : To validate its selectivity, combine MDL-12330A with isoform-specific AC activators (e.g., forskolin for AC I/III/VI) and measure cAMP accumulation via ELISA or FRET-based assays. Include controls with other inhibitors (e.g., DDA for AC V/VI) to confirm specificity.

Q. What are the recommended synthesis strategies for structural analogs of this compound, and how can purity be validated?

  • Answer : While direct synthesis protocols for this compound are not explicitly documented, analogs (e.g., cyclopropane-containing amines) are synthesized via reductive amination or nucleophilic substitution, followed by hydrochloride salt formation. For example:

  • Step 1 : React 2-phenylcyclopentylamine derivatives with azacyclotridecen-2-amine precursors under anhydrous conditions.
  • Step 2 : Purify via column chromatography (silica gel, methanol/dichloromethane gradient).
  • Step 3 : Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1H NMR^1 \text{H NMR} (e.g., aromatic protons at δ 7.2–7.4 ppm, cyclopentyl protons at δ 1.5–2.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the efficacy of MDL-12330A in cardiac vs. neuronal systems?

  • Answer : Discrepancies arise from tissue-specific AC isoform expression. For instance, in cardiac sinoatrial nodes (SAN), MDL-12330A suppresses cAMP-dependent "funny current" (IfI_f) by inhibiting AC isoforms prevalent in SAN (e.g., AC V/VI). In neurons, off-target effects on calcium/calmodulin pathways may confound results .
  • Methodological Note :

  • Step 1 : Perform isoform-specific knockdown (siRNA/CRISPR) in target tissues.
  • Step 2 : Compare dose-response curves (IC50_{50}) across tissues using patch-clamp electrophysiology (for IfI_f) and calcium imaging (for neuronal activity).
  • Step 3 : Cross-validate with isoform-selective AC activators/inhibitors.

Q. What experimental designs are optimal for studying the compound’s role in calcium/calmodulin (CaM) cross-talk?

  • Answer : MDL-12330A’s inhibition of AC indirectly modulates Ca2+^{2+}/CaM signaling by reducing cAMP-PKA activity. To dissect this interplay:

  • Design 1 : Co-administer MDL-12330A with CaM antagonists (e.g., W-7) in HEK293 cells expressing cAMP/PKA reporters.
  • Design 2 : Use FRET-based Ca2+^{2+} biosensors (e.g., Cameleon) to quantify real-time Ca2+^{2+} dynamics under AC inhibition .
    • Data Interpretation : A >30% reduction in PKA activity with unchanged Ca2+^{2+} levels suggests direct AC inhibition. Conversely, altered Ca2+^{2+} fluxes indicate secondary CaM modulation.

Q. How can researchers optimize in vivo pharmacokinetic (PK) profiling for this compound?

  • Answer : While PK data for MDL-12330A is limited, structural analogs (e.g., cyclopropane-containing amines) exhibit moderate blood-brain barrier permeability and hepatic clearance.

  • Step 1 : Administer via intravenous (IV) and oral routes in rodent models.
  • Step 2 : Quantify plasma/tissue concentrations using LC-MS/MS (LOQ: 1 ng/mL).
  • Step 3 : Monitor metabolites via high-resolution mass spectrometry (HRMS) to identify hydrolysis products (e.g., free amine derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.